15-Hydroperoxyicosa-11,13-dienoic acid

Beschreibung

Contextualization within Oxylipin and Eicosanoid Metabolism

Oxylipins are a broad class of oxygenated fatty acids that are involved in a myriad of biological processes, including inflammation, cell proliferation, and apoptosis. nih.gov A major subclass of oxylipins is the eicosanoids, which are derived from 20-carbon polyunsaturated fatty acids and are potent regulators of cellular function. mdpi.com

15-HpEDE is a key intermediate in the 15-lipoxygenase (15-LOX) pathway, a major route for the biosynthesis of eicosanoids. mdpi.com The formation of 15-HpEDE is initiated by the enzymatic action of 15-LOX on eicosadienoic acid. This enzyme catalyzes the insertion of molecular oxygen into the fatty acid backbone, leading to the formation of the hydroperoxy group at the 15th carbon position.

The metabolic fate of 15-HpEDE is diverse and of significant biological consequence. It can be rapidly reduced by cellular peroxidases to its more stable corresponding hydroxyl derivative, 15-hydroxyeicosa-11,13-dienoic acid (15-HEDE). Furthermore, 15-HpEDE can serve as a precursor in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins. nih.govresearchgate.net These molecules play a crucial role in the resolution of inflammation, a vital process for maintaining tissue homeostasis. nih.gov The conversion of 15-HpEDE into these downstream mediators highlights its pivotal position as a branching point in eicosanoid metabolism, leading to the generation of both pro-inflammatory and anti-inflammatory signaling molecules.

Nomenclature and Stereochemical Considerations of 15-Hydroperoxyicosa-11,13-dienoic Acid (e.g., (15S)-isomer)

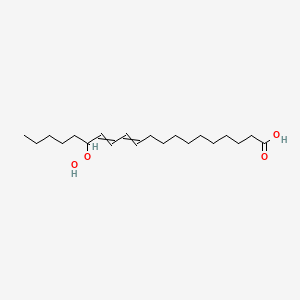

The systematic name for 15-Hydroperoxyicosa-11,13-dienoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (11Z,13E,15S)-15-hydroperoxyicosa-11,13-dienoic acid. This name provides a complete description of the molecule's structure, including the length of the carbon chain (icosa-), the presence of two double bonds (-dienoic acid) at positions 11 and 13, the configuration of these double bonds (11Z and 13E), the position of the hydroperoxy group (15-), and the stereochemistry at the chiral center (15S).

The stereochemistry of 15-HpEDE is of paramount importance as it dictates its biological activity. The enzymatic reaction catalyzed by 15-lipoxygenase is highly stereospecific, predominantly producing the (15S)-isomer. wur.nl This stereoisomer is the primary biologically active form and is the precursor to the naturally occurring (15S)-HETE and other bioactive lipids.

While the (15S)-isomer is the major product of enzymatic synthesis, the (15R)-isomer can also be formed, albeit typically in smaller quantities, through non-enzymatic autoxidation or by certain cellular microsomes. The (15R)-isomer can also be further metabolized to distinct bioactive products, such as the 15(R) class of lipoxins, sometimes referred to as epi-lipoxins. The distinct biological activities of the different stereoisomers underscore the importance of precise stereochemical control in the biosynthesis and function of these signaling molecules.

Historical Perspective on Hydroperoxy Fatty Acid Research

The understanding of hydroperoxy fatty acids has evolved over several decades, built upon foundational discoveries in lipid chemistry and enzymology. The early 20th century saw the initial recognition of dietary fats as essential nutrients, with the work of George and Mildred Burr in 1929 establishing that fatty acids were necessary to prevent deficiency diseases in rats. researchgate.netresearchgate.net

The concept of lipid peroxidation, the process that generates hydroperoxy fatty acids, gained significant attention in the mid-20th century. By 1953, lipid hydroperoxides were identified as the principal toxic substances in oxidized oils. nih.gov This discovery spurred further research into the mechanisms of lipid oxidation and the biological consequences of these reactive molecules.

A major breakthrough in the field was the discovery and characterization of lipoxygenase enzymes. These enzymes were found to catalyze the specific and controlled oxidation of polyunsaturated fatty acids to form hydroperoxy derivatives. This was a crucial step in understanding that the formation of these compounds was not just a random process of oxidative damage but also a regulated enzymatic pathway for the production of signaling molecules.

Eigenschaften

Molekularformel |

C20H36O4 |

|---|---|

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

15-hydroperoxyicosa-11,13-dienoic acid |

InChI |

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22) |

InChI-Schlüssel |

KEXNVBSLXJLOPR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Pathways of 15 Hydroperoxyicosa 11,13 Dienoic Acid

Precursor Substrates and Initial Oxygenation Steps

The biosynthesis of 15-HPETE is initiated by the availability of specific long-chain polyunsaturated fatty acid substrates. While arachidonic acid is the most studied precursor, other PUFAs can also serve as substrates for this pathway.

Arachidonic acid (AA), a 20-carbon omega-6 fatty acid, is the primary and most well-characterized precursor for the synthesis of 15-HPETE. nih.govwikipedia.orgontosight.ai Typically esterified within the phospholipids (B1166683) of cell membranes, AA is released by the action of phospholipase enzymes in response to various cellular stimuli. mdpi.comresearchgate.net Once liberated, free AA becomes available for oxygenation by lipoxygenase enzymes. ontosight.aijmb.or.krnih.gov The action of 15-lipoxygenase (15-LOX) on AA introduces a hydroperoxy group at the C-15 position, yielding 15-hydroperoxyeicosatetraenoic acid (15-HPETE). mdpi.comcaymanchem.commedchemexpress.com This initial hydroperoxide product is often rapidly reduced in cells to its more stable corresponding alcohol, 15-hydroxyeicosatetraenoic acid (15-HETE). wikipedia.orgtaylorandfrancis.com

While arachidonic acid is a major substrate, 15-lipoxygenase enzymes can metabolize other polyunsaturated fatty acids. The enzymatic machinery that produces 15-HPETE from AA can also act on other PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are omega-3 fatty acids. frontiersin.org

Eicosapentaenoic Acid (EPA): Oxygenation of EPA by 15-LOX-1 results in the formation of an initial 15S-hydroperoxide derivative. nih.govresearchgate.net

Docosahexaenoic Acid (DHA): Similarly, DHA undergoes transformation by 15-LOX-1 to form hydroperoxy derivatives. nih.govresearchgate.netnih.gov

Linoleic and Linolenic Acids: Other PUFAs, including linoleic acid and alpha-linolenic acid, can also serve as substrates for lipoxygenases, leading to the formation of corresponding hydroperoxy fatty acids. nih.gov

The ability of 15-lipoxygenases to utilize a range of PUFA substrates leads to the production of a diverse array of bioactive lipid mediators.

Lipoxygenase-Mediated Formation of 15-Hydroperoxyicosa-11,13-dienoic Acid

The conversion of PUFA precursors into 15-HPETE is catalyzed by a specific family of enzymes known as lipoxygenases. These enzymes exhibit remarkable specificity in terms of the position and stereochemistry of the oxygen insertion.

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo-specific peroxidation of PUFAs containing a cis,cis-1,4-pentadiene structure. jmb.or.krucsc.eduwikipedia.org The catalytic iron atom, which is essential for the enzyme's function, cycles between its ferric (Fe³⁺) and ferrous (Fe²⁺) states during the reaction. researchgate.net

The general catalytic mechanism of LOX enzymes involves four principal steps: ucsc.eduresearchgate.net

Hydrogen Abstraction: The reaction is initiated by the stereoselective abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group of the PUFA substrate. This is the rate-limiting step in the catalytic cycle. ucsc.edu

Radical Rearrangement: The resulting fatty acid radical undergoes rearrangement.

Oxygen Insertion: Molecular oxygen, which is not bound to the enzyme prior to this step, reacts with the substrate radical to form a peroxyl radical intermediate. ucsc.eduacs.org

Radical Reduction: The peroxyl radical is then reduced to a hydroperoxide anion, and the enzyme's iron is re-oxidized to its ferric state, completing the catalytic cycle.

This controlled radical reaction ensures the precise formation of specific hydroperoxy fatty acid products. nih.gov

In humans, two primary isoforms of 15-lipoxygenase are responsible for the production of 15-HPETE: ALOX15 (also known as reticulocyte-type or 15-LOX-1) and ALOX15B (also known as epidermis-type or 15-LOX-2). wikipedia.orgnih.gov These isoforms exhibit distinct specificities and product profiles.

ALOX15 (15-LOX-1): This enzyme displays dual positional specificity when acting on arachidonic acid. It primarily produces 15(S)-HPETE but also generates a smaller amount of 12-hydroperoxyeicosatetraenoic acid (12-HPETE), typically in a ratio of about 9:1. frontiersin.org

ALOX15B (15-LOX-2): In contrast to ALOX15, ALOX15B exhibits singular positional specificity. When it metabolizes arachidonic acid, it exclusively produces 15(S)-HPETE. frontiersin.orgnih.govfrontiersin.org

This specificity is crucial as it determines the profile of bioactive lipid mediators produced in a particular cell type or tissue.

| Enzyme Isoform | Common Name | Primary Product | Secondary Product | Product Ratio (15-HPETE:12-HPETE) |

|---|---|---|---|---|

| ALOX15 | 15-LOX-1 | 15(S)-HPETE | 12(S)-HPETE | ~9:1 |

| ALOX15B | 15-LOX-2 | 15(S)-HPETE | None | Exclusive |

A hallmark of lipoxygenase catalysis is its high degree of stereospecificity. The oxygenation of arachidonic acid by ALOX15 and ALOX15B overwhelmingly produces the S-stereoisomer, 15(S)-HPETE. nih.govwikipedia.orgcaymanchem.commedchemexpress.com

The stereochemical outcome is a result of a precise geometric relationship between hydrogen abstraction and oxygen insertion, a mechanism described as "antarafacial." pnas.orgnih.gov This means that the molecular oxygen attacks the fatty acid radical on the opposite face from where the hydrogen atom was initially removed. nih.gov The structural features of the enzyme's active site guide the substrate into a specific orientation. A conserved alanine (B10760859) residue in S-lipoxygenases, such as 15-LOX, is thought to play a critical role by promoting oxygenation at the end of the reactive pentadiene system that is positioned deep within the substrate-binding pocket, thereby dictating the S-stereochemistry of the resulting hydroperoxide. pnas.org This precise control prevents the formation of racemic mixtures and ensures the production of a single, biologically active stereoisomer. nih.gov

Non-Enzymatic Autoxidation Pathways Leading to 15-Hydroperoxyicosa-11,13-dienoic Acid

Beyond controlled enzymatic synthesis, 15-Hydroperoxyicosa-11,13-dienoic acid can be formed through non-enzymatic autoxidation, a process also known as lipid peroxidation. wikipedia.orgresearchgate.net This pathway involves a free radical-mediated chain reaction that oxidatively degrades polyunsaturated fatty acids (PUFAs) like eicosadienoic acid. wikipedia.orgyoutube.com The process is fundamentally driven by the interaction of lipids with reactive oxygen species (ROS) and is characterized by three distinct stages: initiation, propagation, and termination. nih.govnews-medical.net

Initiation: The autoxidation cascade begins when a sufficiently reactive pro-oxidant, typically a reactive oxygen species (ROS), attacks the eicosadienoic acid molecule. gerli.com The hydroxyl radical (•OH) is a particularly potent initiator. youtube.comgerli.com This radical abstracts a hydrogen atom from a methylene group adjacent to a double bond on the fatty acid backbone. youtube.comgerli.com This event generates a carbon-centered lipid radical, which is stabilized by molecular rearrangement to form a conjugated diene. nih.govgerli.com

Propagation: The newly formed lipid radical is unstable and reacts rapidly with molecular oxygen (O2) to create a lipid peroxyl radical (LOO•). nih.govnews-medical.net This peroxyl radical is itself highly reactive and can abstract a hydrogen atom from a neighboring lipid molecule (another eicosadienoic acid). news-medical.netgerli.com This step is self-propagating, as it yields a lipid hydroperoxide—in this case, 15-Hydroperoxyicosa-11,13-dienoic acid (LOOH)—and a new fatty acid radical, which continues the chain reaction. wikipedia.orgnih.gov This autocatalytic cycle can lead to extensive lipid damage. gerli.com

Termination: The chain reaction continues until the radical species are neutralized. news-medical.net Termination occurs when two radical species react with each other to form a stable, non-radical product. researchgate.net This can happen, for example, when two lipid peroxyl radicals combine. wikipedia.org Alternatively, chain-breaking antioxidants, such as vitamin E, can donate a hydrogen atom to a peroxyl radical, effectively neutralizing it and halting the propagation cycle. nih.govfrontiersin.org

The table below summarizes the key events in the non-enzymatic autoxidation of eicosadienoic acid.

| Stage | Key Reactants | Process | Key Products |

|---|---|---|---|

| Initiation | Eicosadienoic acid, Reactive Oxygen Species (e.g., •OH) | Abstraction of a hydrogen atom from the fatty acid backbone by a free radical. | Carbon-centered lipid radical, Water |

| Propagation | Lipid radical, Molecular Oxygen (O₂), Eicosadienoic acid | The lipid radical reacts with oxygen to form a peroxyl radical, which then abstracts a hydrogen from another fatty acid. | 15-Hydroperoxyicosa-11,13-dienoic acid, New lipid radical |

| Termination | Two radical species (e.g., LOO• + LOO•) or a radical and an antioxidant | Combination of two radicals to form a stable, non-radical molecule. | Non-radical products |

Metabolism and Downstream Conversions of 15 Hydroperoxyicosa 11,13 Dienoic Acid

Enzymatic Reduction to 15-Hydroxyeicosa-11,13-dienoic Acid (15-HEDE/15-HETE)

The primary and most common metabolic fate of 15-HpEDE is its rapid enzymatic reduction to the more stable corresponding hydroxyl derivative, 15-Hydroxyeicosa-11,13-dienoic acid (15-HEDE). This conversion is a critical detoxification step, as the hydroperoxy group of 15-HpEDE is reactive and can contribute to oxidative stress and cellular damage. The reduction is catalyzed by peroxidases, most notably glutathione (B108866) peroxidases.

This biotransformation is not merely a detoxification process but also a bioactivation step, as the resulting product, 15-HEDE (or its analogue 15-HETE), is a bioactive lipid mediator itself. For instance, studies on 15-HEDE have shown its involvement in vascular functions and allergic responses. It has been found to cause vasodilation and increase vascular permeability, which may contribute to symptoms like nasal congestion in allergic rhinitis. nih.govresearchgate.net

Role of Glutathione Peroxidases and Other Reductases in 15-Hydroperoxyicosa-11,13-dienoic Acid Detoxification

The detoxification of 15-HpEDE to 15-HEDE is predominantly carried out by the glutathione peroxidase (GPx) family of enzymes. researchgate.netnih.gov These enzymes catalyze the reduction of hydroperoxides by utilizing glutathione (GSH) as a reducing agent. nih.govmdpi.com The reaction involves the oxidation of GSH to glutathione disulfide (GSSG), which can then be recycled back to GSH by glutathione reductase.

Glutathione peroxidase 1 (GPx1) is a ubiquitous and crucial antioxidant enzyme found in the cytosol and mitochondria that plays a significant role in reducing hydrogen peroxide and soluble lipid hydroperoxides like 15-HpEDE. nih.govnih.gov Another key isoform, GPx4, is unique in its ability to directly reduce lipid hydroperoxides that are integrated into cellular membranes, thus playing a vital role in protecting against lipid peroxidation and a form of cell death known as ferroptosis. researchgate.net The efficient reduction of 15-HpEDE by these peroxidases is essential for maintaining cellular redox homeostasis and preventing the propagation of lipid peroxidation, which can damage cellular components like membranes, proteins, and DNA. nih.govmdpi.com

| Enzyme Family | Specific Isoform Example | Function | Cofactor | Cellular Location |

|---|---|---|---|---|

| Glutathione Peroxidases (GPx) | GPx1 | Reduces soluble hydroperoxides | Glutathione (GSH) | Cytosol, Mitochondria |

| Glutathione Peroxidases (GPx) | GPx4 | Reduces membrane-bound lipid hydroperoxides | Glutathione (GSH) | Membranes, Cytosol |

Conversion to Specialized Pro-Resolving Mediators

Beyond its reduction to 15-HEDE, 15-HpEDE serves as a key precursor in the biosynthesis of a class of potent anti-inflammatory and pro-resolving lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). mdpi.com SPMs, which include lipoxins, resolvins, protectins, and maresins, are actively involved in the resolution phase of inflammation, helping to restore tissue homeostasis. mdpi.commdpi.com The generation of these molecules often involves a series of enzymatic reactions, highlighting the sophisticated and tightly regulated nature of the inflammatory response.

Formation of Lipoxins and Related Anti-Inflammatory Compounds from 15-Hydroperoxyicosa-11,13-dienoic Acid

15-HpEDE is a critical intermediate in the formation of lipoxins, a major family of SPMs. nih.gov The biosynthesis of lipoxins typically requires the sequential action of two different lipoxygenase enzymes. In one major pathway, an initial oxygenation by 15-LOX produces 15-HpEDE (or 15-HPETE from arachidonic acid). This intermediate is then further oxygenated by a 5-lipoxygenase (5-LOX) to form a dihydroperoxy intermediate (e.g., 5S,15S-diHpETE), which is subsequently converted into an unstable epoxide that hydrolyzes to form Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4). nih.govnih.gov

This process can occur within a single cell or through transcellular biosynthesis, where an intermediate produced in one cell type (e.g., an epithelial cell expressing 15-LOX) is transferred to a neighboring cell (e.g., a leukocyte expressing 5-LOX) for the final conversion. nih.gov An alternative pathway involves the initial action of 5-LOX to form leukotriene A4 (LTA4), which is then converted by a 12- or 15-lipoxygenase into lipoxins. nih.gov Furthermore, the anti-inflammatory drug aspirin (B1665792) can modify the activity of the cyclooxygenase-2 (COX-2) enzyme, causing it to produce 15-R-HETE from arachidonic acid, which then enters the lipoxin pathway to generate 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs). diff.org

Interplay with Leukotriene and Prostaglandin (B15479496) Pathways

The metabolism of polyunsaturated fatty acids like eicosadienoic acid and arachidonic acid is a branching network of pathways. The enzymes that produce 15-HpEDE (15-LOX) compete with other key enzymes, namely cyclooxygenases (COX), which produce prostaglandins (B1171923), and 5-lipoxygenase (5-LOX), which initiates the production of leukotrienes. nih.govnih.gov Prostaglandins and leukotrienes are potent pro-inflammatory mediators that orchestrate the initial phases of inflammation. nih.gov

The production of 15-HpEDE and its subsequent conversion to anti-inflammatory lipoxins represents a "class switching" of lipid mediator synthesis, from pro-inflammatory to pro-resolving. nih.gov Lipoxins actively counteract the pro-inflammatory actions of leukotrienes. For example, they can inhibit neutrophil recruitment and activation, which are key events driven by leukotriene B4. nih.gov This interplay creates a finely tuned balance that governs the onset, magnitude, and eventual resolution of inflammation.

Formation of Epoxides and Other Oxidative Metabolites

In addition to its role in lipoxin synthesis, 15-HpEDE can be metabolized into other oxidative products, including unstable epoxides. Research on the metabolism of 15-HPETE in human umbilical vein endothelial cells has shown that it can be converted into several 8,15-dihydroxy-eicosatetraenoic acids (8,15-diHETEs). nih.gov The formation of these dihydroxy products suggests the prior formation of a highly unstable epoxide intermediate, identified as 14(S),15(S)-trans-oxido-5,8-Z-14,15-leukotriene A4 (LTA4). nih.gov

This epoxide can be viewed as an isomer of the leukotrienes and can be hydrolyzed to form the various dihydroxy metabolites. This pathway indicates that cells containing 15-lipoxygenase may also possess enzymatic systems capable of generating and metabolizing these specific epoxides. nih.gov The formation of such hydroxy-epoxy derivatives is a known metabolic route for other fatty acid hydroperoxides as well. nih.gov

| Metabolite Class | Specific Example | Precursor Intermediate | Key Enzymes Involved | General Function |

|---|---|---|---|---|

| Hydroxyeicosanoids | 15-HEDE / 15-HETE | 15-HpEDE / 15-HPETE | Glutathione Peroxidases | Detoxification, Bioactive Mediator |

| Lipoxins (SPMs) | Lipoxin A4, Lipoxin B4 | 5S,15S-diHpETE | 15-LOX, 5-LOX | Anti-inflammatory, Pro-resolving |

| Dihydroxyeicosanoids | 8,15-diHETEs | 14,15-Leukotriene A4 | 15-LOX, ? | Oxidative Metabolites |

| Aspirin-Triggered Lipoxins | 15-epi-Lipoxin A4 | 15(R)-HETE | Aspirin-acetylated COX-2, 5-LOX | Potent Anti-inflammatory |

Further Enzymatic and Non-Enzymatic Degradation Products of 15-Hydroperoxyicosa-11,13-dienoic Acid

The metabolic journey of 15-HpEDE and its primary product, 15-HEDE, does not end with the formation of stable bioactive lipids. These molecules are subject to further degradation to terminate their signaling and facilitate excretion. Enzymatic degradation is a common fate for lipid mediators. For example, prostaglandins are inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at carbon 15. researchgate.netmdpi.com It is plausible that 15-HEDE, which also possesses a hydroxyl group at this position, could be a substrate for 15-PGDH or similar dehydrogenases, leading to its inactivation.

Lipid hydroperoxides like 15-HpEDE are also susceptible to non-enzymatic degradation. Due to their chemical instability, they can decompose, particularly in the presence of metal ions, to form a complex mixture of degradation products. This decomposition can involve cleavage of the carbon chain, leading to the formation of aldehydes and other reactive species. These degradation processes are generally considered part of the broader process of lipid peroxidation. While specific degradation products of 15-HpEDE are not extensively detailed, the general principles of enzymatic and non-enzymatic breakdown of lipid mediators apply. researchgate.netresearchgate.netmdpi.com

Analytical Methodologies for the Detection and Quantification of 15 Hydroperoxyicosa 11,13 Dienoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 15-HPEDE from complex biological matrices and separating its various isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly utilized techniques.

HPLC is a powerful tool for the analysis of thermally labile compounds like 15-HPEDE as it operates at or below room temperature, minimizing the risk of degradation. Both normal-phase and reversed-phase HPLC can be employed for the separation of hydroperoxy fatty acids.

Normal-phase HPLC is particularly effective for separating positional isomers of hydroperoxy fatty acids. Chiral stationary phases, such as Chiralpak AD or AD-RH, can achieve baseline resolution of enantiomers of hydroperoxy derivatives of polyunsaturated fatty acids. nih.gov For instance, the individual hydroperoxy isomers are often best resolved using a reversed-phase Chiralpak AD-RH column. nih.gov The separation of enantiomers or regioisomers can be further optimized by the choice of the alcoholic modifier in the mobile phase, such as isopropanol or methanol.

A typical HPLC system for the analysis of 15-HPEDE would involve a column-switching system to enhance separation and purification. tandfonline.com In such a system, an initial separation on a C8 column can be followed by further separation on a C18 column. tandfonline.com Detection is commonly achieved using a UV detector set at 234 nm, which is the characteristic absorbance wavelength for the conjugated diene system present in 15-HPEDE.

Table 1: Illustrative HPLC Parameters for Hydroperoxy Fatty Acid Analysis

| Parameter | Typical Value | Reference |

| Column | Chiralpak AD-RH; Develosil C8 | nih.govtandfonline.com |

| Mobile Phase | Hexane with 1-1.2% alcoholic modifier (isopropanol or methanol) for chiral separation; Methanol-water (87:13, v/v) for reversed-phase | tandfonline.com |

| Flow Rate | 0.8 ml/min | tandfonline.com |

| Temperature | 30°C | tandfonline.com |

| Detection | UV at 234 nm |

This table presents typical parameters that may be adapted for the analysis of 15-HPEDE based on methods for similar compounds.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique for fatty acid analysis. However, due to the low volatility and thermal instability of hydroperoxy fatty acids, derivatization is a mandatory step prior to GC analysis. This process involves converting the polar carboxyl and hydroperoxy groups into more volatile and stable derivatives.

Common derivatization procedures for hydroperoxy fatty acids include:

Reduction and Silylation: The hydroperoxy group is first reduced to a hydroxyl group using a reducing agent like sodium borohydride. Subsequently, the hydroxyl and carboxyl groups are converted to their trimethylsilyl (TMS) ethers and esters, respectively, using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Acylation: Acyl derivatives have also been reported to provide good mass spectrometric performance. researchgate.net

The choice of derivatization reagent is critical for achieving good chromatographic separation and mass spectral fragmentation. mdpi.com The derivatized analytes can then be separated on a capillary GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids

| Derivatization Step | Reagent | Purpose |

| Reduction | Sodium Borohydride (NaBH4) | Reduces the hydroperoxy group to a more stable hydroxyl group. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Converts hydroxyl and carboxyl groups to volatile TMS derivatives. |

| Acylation | Pentafluoropropionic anhydride | Forms acyl derivatives for improved mass spectrometric performance. researchgate.net |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 15-HPEDE. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is well-suited for the analysis of 15-HPEDE in complex biological samples.

For the analysis of hydroperoxy fatty acids, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ion sources. In a study on the related compound 15-hydroperoxyeicosatetraenoic acid (15-HPETE), normal-phase LC/APCI-MS was used to examine its decomposition products. nih.gov

In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the [M-H]⁻ of 15-HPEDE is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), allows for highly selective and sensitive quantification. The fragmentation patterns provide structural information, aiding in the identification of the compound. The combination of UV and MS/MS/MS analysis can facilitate the identification of hydroperoxides even in complex mixtures.

Table 3: Illustrative LC-MS/MS Parameters for Hydroperoxy Fatty Acid Analysis

| Parameter | Typical Value | Reference |

| Ionization Mode | Negative Ion Electrospray (ESI) | |

| Scan Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

| Precursor Ion | [M-H]⁻ | |

| Collision Gas | Helium | nih.gov |

This table presents typical parameters that may be adapted for the analysis of 15-HPEDE based on methods for similar compounds.

Distinguishing between the various positional and stereoisomers of 15-HPEDE is a significant analytical challenge. Advanced mass spectrometric techniques can provide valuable information for isomer identification.

One approach involves the use of ion trap mass spectrometers, which allow for multistage fragmentation (MSn). MS3 analysis of hydroperoxides can yield many fragments that provide information on the position of the oxygenated carbons. nih.gov The fragmentation patterns of different isomers will vary, allowing for their differentiation.

Another technique is ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their size, shape, and charge. This can be particularly useful for separating isomers that are not resolved by chromatography alone. High-definition differential ion mobility (FAIMS) spectra can show structure-specific splitting of isotopologue envelopes, providing a new approach to isomer delineation. nih.gov

Furthermore, derivatization can be used to introduce specific fragmentation patterns that are diagnostic for certain isomers. For example, the reaction between phenylboronic acid and cis-diols can be used for on-the-fly derivatization of saccharides, and similar strategies could potentially be developed for hydroperoxy fatty acids. rsc.org

Sample Preparation and Stabilization Protocols for Hydroperoxy Fatty Acids

The instability of hydroperoxy fatty acids like 15-HPEDE necessitates careful sample preparation and stabilization to prevent their degradation and the formation of artifacts.

A common first step in sample preparation is lipid extraction from the biological matrix. This is typically followed by a purification step, such as solid-phase extraction (SPE), to remove interfering substances. The hydroperoxides can be reduced to their more stable hydroxy derivatives using sodium borohydride (NaBH4) at 0°C for 1 hour. tandfonline.com After acidification, the hydroxy fatty acids can be extracted with an organic solvent like diethyl ether. tandfonline.com

To prevent auto-oxidation during sample handling and storage, it is crucial to work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can also help to minimize oxidative degradation. Samples are typically stored at -20°C or lower to maintain their integrity. tandfonline.com

Table 4: Key Steps in Sample Preparation for Hydroperoxy Fatty Acid Analysis

| Step | Procedure | Purpose | Reference |

| Lipid Extraction | Extraction with organic solvents | Isolate lipids from the biological matrix | |

| Purification | Solid-Phase Extraction (SPE) | Remove interfering substances | |

| Reduction | Treatment with Sodium Borohydride (NaBH4) | Convert unstable hydroperoxides to more stable hydroxides | tandfonline.com |

| Stabilization | Addition of antioxidants (e.g., BHT), storage at low temperatures (-20°C or below) | Prevent auto-oxidation and degradation | tandfonline.com |

Quantitative Approaches and Internal Standards

The accurate quantification of 15-Hydroperoxyicosa-11,13-dienoic acid (15-HpEDE) in biological matrices is essential for understanding its physiological and pathological roles. Due to its inherent instability and low endogenous concentrations, highly sensitive and specific analytical methods are required. The predominant approach for the reliable measurement of 15-HpEDE and other related lipid mediators is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A common strategy in the analysis of hydroperoxy fatty acids like 15-HpEDE involves their chemical reduction to the more stable hydroxyl analogue, 15-hydroxyicosa-11,13-dienoic acid (15-HETE), prior to or during sample preparation. This conversion simplifies the analysis and improves the stability and robustness of the quantification.

A cornerstone of accurate quantification by LC-MS/MS is the use of an appropriate internal standard (IS). The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. SIL internal standards have nearly identical chemical and physical properties to the target analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This allows them to effectively compensate for variations in sample processing and matrix effects, which are common challenges in complex biological samples.

For the analysis of 15-HpEDE (measured as 15-HETE), the deuterated analogue 15(S)-HETE-d8 is a widely used and appropriate internal standard. nih.gov By adding a known amount of 15(S)-HETE-d8 to the sample at the beginning of the extraction process, the ratio of the endogenous analyte's signal to the internal standard's signal can be used to calculate the precise concentration of the analyte, correcting for any losses or signal fluctuations during the analytical procedure.

Detailed Research Findings

A comprehensive and validated LC-MS/MS method for the simultaneous quantification of a panel of eicosanoids, including 15-HETE, has been developed and applied to various human biological matrices such as serum, sputum, and bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net This method demonstrates the high sensitivity and specificity required for detecting these low-abundance lipid mediators.

The method was rigorously validated according to regulatory guidelines, establishing its performance characteristics. nih.govresearchgate.net For 15-HETE, the validation in human serum demonstrated a lower limit of quantification (LLOQ) of 1 ng/mL, which is sensitive enough for the detection of endogenous levels. nih.govresearchgate.net The assay's accuracy, which reflects how close the measured value is to the true value, was determined to be within 99.0% to 105.7%. nih.govresearchgate.net Furthermore, the inter-day precision, a measure of the method's reproducibility across different days, was found to have a coefficient of variation (%CV) ranging from 6.0% to 10.4%. nih.govresearchgate.net These validation results confirm that the method is accurate, precise, and reliable for the quantitative analysis of 15-HETE in complex biological samples.

The following table summarizes the key validation parameters for the quantification of 15-HETE using this LC-MS/MS approach.

Interactive Data Table: Validation Parameters for 15-HETE Quantification by LC-MS/MS

| Parameter | Value | Description | Source |

| Analytical Method | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | nih.govresearchgate.net |

| Internal Standard | 15(S)-HETE-d8 | Deuterated stable isotope-labeled standard | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be reliably quantified | nih.govresearchgate.net |

| Dynamic Range | 1 - 500 ng/mL | The concentration range over which the method is accurate and precise | nih.govresearchgate.net |

| Inter-Day Accuracy | 99.0% - 105.7% | Closeness of measurement to the true value across multiple days | nih.govresearchgate.net |

| Inter-Day Precision (%CV) | 6.0% - 10.4% | Reproducibility of the measurement across multiple days | nih.govresearchgate.net |

Emerging Research Directions and Future Perspectives on 15 Hydroperoxyicosa 11,13 Dienoic Acid

Discovery of Novel Biological Roles and Downstream Mediators of 15-Hydroperoxyicosa-11,13-dienoic Acid

15-Hydroperoxyicosa-11,13-dienoic acid (15-HpEDE) is a primary product of the 15-lipoxygenase (15-LOX) enzyme acting on dihomo-γ-linolenic acid (DGLA). While inherently unstable, 15-HpEDE serves as a critical precursor to more stable and biologically active downstream mediators. The immediate and most recognized step is its reduction to 15-hydroxyicosa-11,13-dienoic acid (15-HETrE).

Further metabolic processing by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) converts the hydroxylated metabolite into its keto form, 15-oxo-eicosatetraenoic acid (15-oxoETE). nih.govelsevierpure.com This downstream mediator is an electrophilic species containing an α,β-unsaturated carbonyl group, which allows it to interact with and modify proteins. nih.govelsevierpure.com Research has shown that 15-oxoETE possesses distinct biological activities, including anti-proliferative effects on endothelial cells and the ability to activate anti-inflammatory signaling pathways, such as the Nrf2-regulated antioxidant response, while inhibiting pro-inflammatory pathways like NF-κB. nih.govelsevierpure.com

The biological roles of the 15-LOX pathway, and by extension its initiating products like 15-HpEDE, are implicated in a range of physiological and pathological conditions. These include inflammation, atherosclerosis, and asthma. nih.gov The production of these lipid mediators is a key component of the cellular response in these conditions, suggesting that the initial formation of 15-HpEDE is a critical control point. The discovery of these downstream mediators and their functions indicates that the significance of 15-HpEDE lies in its position at the apex of a signaling cascade that generates potent, biologically active molecules.

Table 1: Key Downstream Mediators of 15-HpEDE and Their Functions

| Mediator | Precursor | Key Enzyme in Formation | Known Biological Functions |

|---|---|---|---|

| 15-hydroxyicosa-11,13-dienoic acid (15-HETrE) | 15-HpEDE | Glutathione (B108866) Peroxidase | Intermediate metabolite |

Development of Advanced Probes and Synthetic Analogues for Research

The inherent instability of lipid hydroperoxides like 15-HpEDE presents a significant challenge for researchers seeking to study its direct biological effects. This has spurred the development of more stable synthetic analogues and advanced probes to investigate the 15-LOX pathway.

Chemists have focused on creating structural analogues of downstream metabolites, such as 15-HETE, that are more resistant to degradation and autoxidation. These stable isomers retain key biological activities, such as vasoconstrictive and antiproliferative effects, allowing for more reliable and reproducible in vitro and in vivo studies. By mimicking the structure of the natural ligand, these analogues can be used to probe receptor binding and downstream signaling events without the complication of rapid metabolic breakdown.

In parallel, there is a growing effort to develop advanced probes for the detection and visualization of lipid mediators in biological systems. nih.gov While specific probes for 15-HpEDE are still emerging, research into fluorescent probes for detecting aldehydes—common breakdown products of lipid hydroperoxides—represents a promising approach. nih.gov These tools can provide insights into the downstream consequences of lipid peroxidation. The development of tunable, near-infrared fluorescent probes offers advantages such as deeper tissue penetration and reduced autofluorescence, enabling the detection of these reactive species in living cells and organoids. nih.gov Such tools are invaluable for understanding the spatial and temporal dynamics of lipid peroxidation initiated by compounds like 15-HpEDE.

Interdisciplinary Approaches in Lipidomics Research Involving 15-Hydroperoxyicosa-11,13-dienoic Acid

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful, interdisciplinary framework for investigating the roles of 15-HpEDE and its metabolic network. This field combines advanced analytical chemistry, particularly mass spectrometry, with biology and bioinformatics to comprehensively map lipid profiles.

Targeted and Untargeted Lipidomics:

Targeted lipidomics focuses on quantifying a predefined list of known lipids, such as the various metabolites of the 15-LOX pathway. This approach is highly sensitive and is used to measure changes in specific mediators like 15-HETE and its derivatives in response to stimuli or in disease states, as seen in studies of glaucoma. biorxiv.org

Untargeted lipidomics aims to capture a global snapshot of all detectable lipids in a sample, offering an unbiased view of the lipidome. This exploratory approach can reveal novel or unexpected changes in lipid metabolism and identify new biomarkers associated with the 15-LOX pathway. biorxiv.org

Advanced Analytical Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics, enabling the separation and identification of complex lipid mixtures from biological samples like tissues and biofluids. researchgate.net

A frontier in this field is Mass Spectrometry Imaging (MSI) , which provides spatial information about the distribution of lipids directly in tissue sections. columbia.edunih.govmdpi.com Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) imaging allow researchers to visualize the localization of specific 15-LOX products within the intricate microenvironments of tissues, such as the liver or tumors, potentially down to the single-cell level. columbia.edums-imaging.org This interdisciplinary approach is crucial for linking the production of 15-HpEDE-derived mediators to specific cell types and pathological features.

Elucidation of its Interplay with other Lipid Signaling Networks

The biological impact of 15-HpEDE and its metabolites is not determined in isolation but is heavily influenced by its interplay with other major lipid signaling networks, most notably the cyclooxygenase (COX) and other lipoxygenase pathways. These pathways all compete for the same pool of polyunsaturated fatty acid substrates, such as arachidonic acid and DGLA.

This competition creates a critical regulatory mechanism known as metabolic shunting. For instance, the pharmacological inhibition of the COX pathway can lead to an increased availability of arachidonic acid for the LOX pathways, thereby enhancing the production of HETEs and leukotrienes. mdpi.com Conversely, inhibiting a LOX pathway may shunt substrates toward prostaglandin (B15479496) production via COX. mdpi.com

Furthermore, there are points of direct enzymatic crossover. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), for example, is a key catabolizing enzyme for both prostaglandins (B1171923) (COX products) and 15-HETE (a 15-LOX product). nih.gov This shared degradation pathway suggests a coordinated mechanism for terminating signals from both networks. In certain cell types, such as human bronchial epithelial cells, stimuli can trigger the simultaneous release of both 15-HETE and prostaglandin E2 (PGE2), indicating a co-regulation of these distinct pathways in response to physiological triggers. nih.gov Understanding this crosstalk is essential for predicting the net biological effect of modulating the 15-LOX pathway.

Therapeutic Targeting of Associated Pathways in Pre-clinical Research

The involvement of the 15-LOX pathway and its metabolites in various diseases has made it an attractive target for therapeutic intervention in pre-clinical research.

Inflammatory and Neurological Disorders: In models of ischemic stroke, inhibition of 12/15-lipoxygenase (the murine ortholog of human 15-LOX) has been shown to be neuroprotective. frontiersin.org This protection is attributed to the suppression of neuroinflammation, in part by inhibiting the activation of inflammasome complexes like NLRP1 and NLRP3 and reducing pro-inflammatory cytokines. frontiersin.org Similarly, in models of eosinophilic airway inflammation relevant to asthma, the 12/15-LOX pathway plays a regulatory role, and its metabolites can suppress the function of group 2 innate lymphoid cells (ILC2s), which are key drivers of type 2 inflammation. frontiersin.org

Cancer Research: The role of the 15-LOX pathway in cancer is complex and appears to be context-dependent. In some cancers, its products are implicated in promoting inflammation and cell proliferation. nih.gov However, in other contexts, the pathway's downstream mediators, or the enzymes that produce them, can act as tumor suppressors. For example, overexpression of 15-PGDH, the enzyme that metabolizes 15-HETE into the anti-proliferative 15-oxoETE, has been shown to inhibit the growth of lung adenocarcinoma cells by inducing cell cycle arrest. nih.gov This dual role highlights the need for a nuanced approach when considering therapeutic targeting of this pathway in oncology.

These pre-clinical studies underscore the therapeutic potential of modulating the 15-HpEDE metabolic pathway, whether by inhibiting its production to reduce pro-inflammatory mediators or by promoting the formation of its anti-inflammatory, pro-resolving downstream products.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 15-Hydroperoxyicosa-11,13-dienoic acid | 15-HpEDE |

| Dihomo-γ-linolenic acid | DGLA |

| 15-hydroxyicosa-11,13-dienoic acid | 15-HETrE |

| 15-Hydroxyeicosatetraenoic acid | 15-HETE |

| 15-oxo-eicosatetraenoic acid | 15-oxoETE |

| Prostaglandin E2 | PGE2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.